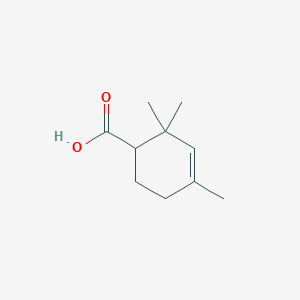
3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexene, featuring a carboxylic acid group and three methyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- can be achieved through several methods. One common approach involves the cycloaddition reaction of 2,3-dimethyl-1,3-butadiene with acrolein, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a catalyst such as palladium or platinum and an oxidizing agent like potassium permanganate or chromium trioxide .
Industrial Production Methods
In industrial settings, the production of 3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- often involves large-scale cycloaddition reactions followed by purification processes such as distillation and recrystallization. The use of continuous flow reactors and automated systems helps in achieving high yields and purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols, amines, and acid chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Esters and amides.
Scientific Research Applications
3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carboxylic acid: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
Cyclohexane-1-carboxylic acid: Saturated analog with different reactivity and applications.
Cyclohexene-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical behavior and uses.
Uniqueness
3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a carboxylic acid group on the cyclohexene ring makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
13746-43-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2,2,4-trimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-8(9(11)12)10(2,3)6-7/h6,8H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
LMQGITVNFNTYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(CC1)C(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


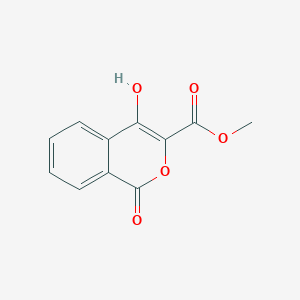
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
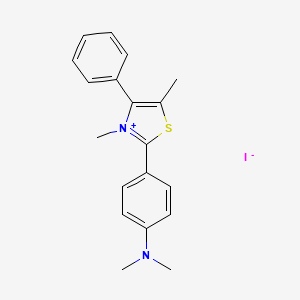
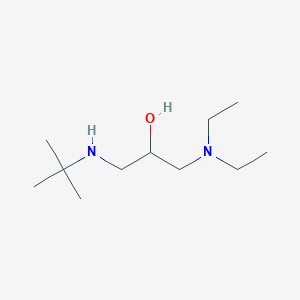
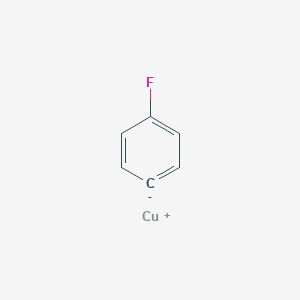
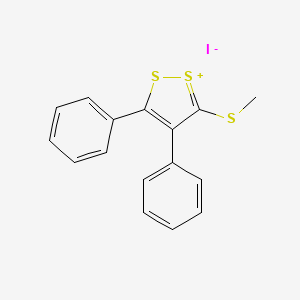
![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)

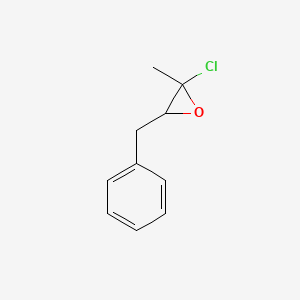

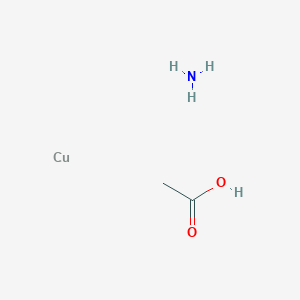
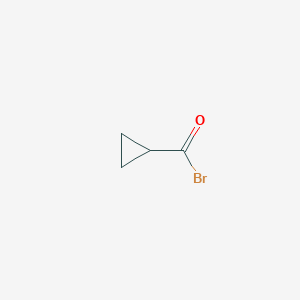
![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)

